- Synthesis of 3'-deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU) for PET, Journal of Labelled Compounds & Radiopharmaceuticals, 2005, 48(13), 941-950

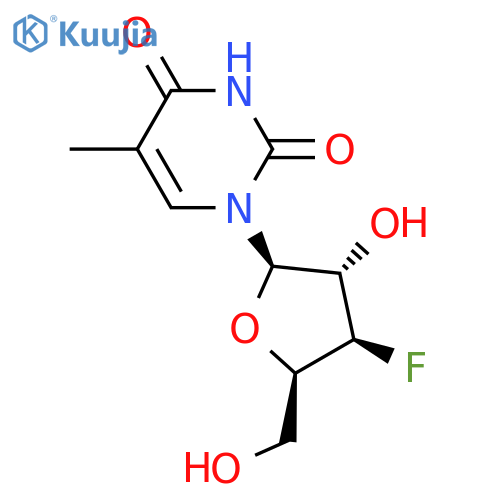

Cas no 917110-29-3 (1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione)

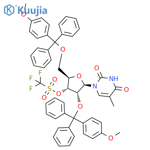

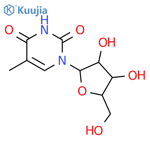

917110-29-3 structure

Nombre del producto:1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

Número CAS:917110-29-3

MF:C10H13FN2O5

Megavatios:260.219026327133

CID:4817658

1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione Propiedades químicas y físicas

Nombre e identificación

-

- 1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

- 1-(3-Deoxy-3-fluoro-β-D-xylofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (ACI)

-

- Renchi: 1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-7(15)6(11)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1

- Clave inchi: XFLCLDYCKOUGAR-JVZYCSMKSA-N

- Sonrisas: O[C@@H]1[C@@H](F)[C@@H](CO)O[C@H]1N1C=C(C)C(=O)NC1=O

Atributos calculados

- Recuento de donantes vinculados al hidrógeno: 3

- Recuento de receptores de enlace de hidrógeno: 6

- Recuento de átomos pesados: 18

- Cuenta de enlace giratorio: 2

- Complejidad: 413

- Superficie del Polo topológico: 99.1

- Xlogp3: -1.3

1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Alichem | A089005928-1g |

1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione |

917110-29-3 | 97% | 1g |

$1126.00 | 2023-08-31 | |

| Crysdot LLC | CD70000130-1g |

1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione |

917110-29-3 | 97% | 1g |

$1062 | 2024-07-18 |

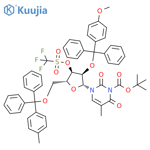

1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Solvents: Pyridine ; 16 h, rt

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C

3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C

3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C

2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux

2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux

Referencia

- Synthesis of 3'-deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU) for PET, Journal of Labelled Compounds & Radiopharmaceuticals, 2005, 48(13), 941-950

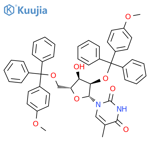

Métodos de producción 3

Condiciones de reacción

1.1 Solvents: Pyridine ; 10 min, cooled; 50 min, rt

2.1 Solvents: Pyridine ; 16 h, rt

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C

4.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux

2.1 Solvents: Pyridine ; 16 h, rt

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C

4.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux

Referencia

- Synthesis of 3'-deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU) for PET, Journal of Labelled Compounds & Radiopharmaceuticals, 2005, 48(13), 941-950

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 16 h, 90 °C

2.1 Solvents: Pyridine ; 10 min, cooled; 50 min, rt

3.1 Solvents: Pyridine ; 16 h, rt

4.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C

5.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux

2.1 Solvents: Pyridine ; 10 min, cooled; 50 min, rt

3.1 Solvents: Pyridine ; 16 h, rt

4.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C

5.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux

Referencia

- Synthesis of 3'-deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU) for PET, Journal of Labelled Compounds & Radiopharmaceuticals, 2005, 48(13), 941-950

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux

Referencia

- Synthesis of 3'-deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU) for PET, Journal of Labelled Compounds & Radiopharmaceuticals, 2005, 48(13), 941-950

1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione Raw materials

- 1,1-Dimethylethyl 3,6-dihydro-3-[2-O-[(4-methoxyphenyl)diphenylmethyl]-5-O-[(4-methylphenyl)diphenylmethyl]-3-O-[(trifluoromethyl)sulfonyl]-β-D-ribofuranosyl]-5-methyl-2,6-dioxo-1(2H)-pyrimidinecarboxylate

- Di-tert-butyl dicarbonate

- 5-Methyluridine

- 1,1-Dimethylethyl 3-[3-deoxy-3-fluoro-2-O-[(4-methoxyphenyl)diphenylmethyl]-5-O-[(4-methylphenyl)diphenylmethyl]-β-D-xylofuranosyl]-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinecarboxylate

- 2′,5′-Bis-O-[(4-methoxyphenyl)diphenylmethyl]-5-methyluridine

- 4-Methoxyriphenylmethylchloride

- Uridine, 2′,5′-bis-O-[(4-methoxyphenyl)diphenylmethyl]-5-methyl-, 3′-(1,1,1-trifluoromethanesulfonate)

1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione Preparation Products

1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione Literatura relevante

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

917110-29-3 (1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione) Productos relacionados

- 1262200-57-6(Cefozopran Dihydrochloride)

- 1805046-39-2(2-(Difluoromethyl)-3,6-diiodo-4-hydroxypyridine)

- 1956331-07-9(2-(2-Amino-5-methylthiazol-4-yl)-N-methylacetamide)

- 2171712-68-6(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidocyclobutane-1-carboxylic acid)

- 2228461-49-0(3-(1H-indol-3-yl)propane-1-sulfonamide)

- 2289668-96-6(2-[3-(Acetamidomethyl)cyclobutyl]acetic acid)

- 2138216-83-6(5-(aminomethyl)-N-cyclohexyl-6-azabicyclo[3.2.1]octane-6-carboxamide)

- 2287313-27-1(2-(2,2-Dimethyl-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid)

- 10504-90-2(Benzenesulfonamide,4-chloro-N-(phenylmethyl)-)

- 2094733-04-5(1-[3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-4-morpholinyl]-2-propen-1-one)

Proveedores recomendados

Hubei Changfu Chemical Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

钜澜化工科技(青岛)有限公司

Miembros de la medalla de oro

Proveedor de China

Lote

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jincang Pharmaceutical (Shanghai) Co., LTD.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Zouping Mingyuan Import and Export Trading Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos